2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative characterized by an ethanol moiety linked to a piperidine ring substituted with an isopropyl-methyl-amino group at the 3-position. The (S)-stereochemistry at the chiral center plays a critical role in its molecular interactions, particularly in receptor binding and pharmacokinetics. Piperidine derivatives are widely studied for their versatility in drug design, often influencing solubility, bioavailability, and target specificity .
Properties
IUPAC Name |
2-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOJWNLOLLWRJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using suitable alkylating agents under controlled conditions.
Attachment of the Ethanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Overview
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol, a piperidine derivative, has garnered attention in various fields of scientific research due to its unique molecular structure and potential pharmacological properties. This compound is characterized by a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, which may confer distinct chemical and biological activities.
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects in treating neurological disorders. Its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs), suggests it may modulate receptor activity, influencing various biochemical pathways.
Research indicates that this compound may exhibit:
- Antimicrobial Properties : Investigated for its ability to inhibit the growth of bacteria and fungi.
- Antiviral Properties : Explored for potential efficacy against viral pathogens.
- Neuroprotective Effects : Studied for its ability to protect neuronal cells from damage.
Chemical Research
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, enabling the development of new derivatives with tailored properties.
Industrial Applications
This compound is utilized in synthesizing various industrial chemicals and intermediates, highlighting its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Solubility: The ethanol group in this compound likely improves aqueous solubility compared to analogs like AM251 or paliperidone palmitate, which have bulky hydrophobic groups (e.g., palmitate ester, iodophenyl) . In contrast, repaglinide’s low solubility is attributed to its hydrophobic benzoic acid and oxadiazole moieties .
Stereochemical Specificity :
- The (S)-configuration in the target compound may enhance receptor-binding selectivity compared to racemic mixtures or (R)-isomers, as seen in structurally related compounds like the imidazo-pyrrolo-pyrazine derivatives in .
Therapeutic Implications: The isopropyl-methyl-amino group may confer affinity for amine-binding receptors (e.g., GPCRs), similar to AS1269574’s pyrimidinyl ethanolamine structure, which is hypothesized to target neurotransmitter receptors .
Biological Activity
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol, a synthetic organic compound, belongs to the class of piperidine derivatives. Its structure features a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, making it a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₄N₂O |
| Molecular Weight | 200.32 g/mol |
| CAS Number | 1354009-04-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes. These interactions can modulate receptor activity, influencing several biochemical pathways that may lead to therapeutic effects.
Pharmacological Potential
Research indicates that this compound exhibits potential antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration. Its ability to interact with specific molecular targets suggests that it may influence various physiological responses, which is crucial for developing new therapeutic agents.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Neuropharmacological Effects : The piperidine structure is frequently associated with neuropharmacological activity. Studies suggest that compounds like this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems .
- Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of similar piperidine derivatives have revealed promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A | Piperidine derivative | Antimicrobial |
| Compound B | Piperazine derivative | Antiviral |
| Compound C | Alkaloid | Anticancer |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as 1,5-diamines.
- Alkylation Reaction : The introduction of the isopropyl-methyl-amino group involves alkylation of the piperidine ring using appropriate alkylating agents under controlled conditions.
- Attachment of Ethanol Moiety : Finally, the ethanol group is attached to complete the synthesis.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
